3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide
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Overview
Description
3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a 2,3-dihydrobenzofuran moiety
Mechanism of Action
Target of Action
The primary targets of the compound “3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide” are currently unknown. This compound is a derivative of benzofuran, a class of compounds that have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with their targets through various mechanisms, including free radical reactions and nucleophilic substitutions . The compound may also undergo reactions at the benzylic position, which can be resonance stabilized .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of pathways due to their diverse pharmacological activities
Pharmacokinetics
As a benzofuran derivative, it is expected to have good bioavailability due to the lipophilic nature of the benzofuran ring . .
Result of Action
Given its structural similarity to other benzofuran derivatives, it may exhibit similar biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide typically involves multiple steps:
Formation of the 2,3-dihydrobenzofuran moiety: This can be achieved through the cyclization of o-allylphenols using a brominating agent such as N-bromosuccinimide (NBS) under acidic conditions.
Attachment of the propan-2-yl group: This step involves the alkylation of the 2,3-dihydrobenzofuran intermediate with a suitable alkyl halide under basic conditions.
Formation of the benzamide core: The final step involves the coupling of the brominated benzamide with the 2,3-dihydrobenzofuran intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The benzofuran moiety can be oxidized or reduced to form different derivatives.
Coupling reactions: The benzamide core can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can produce different benzofuran derivatives .
Scientific Research Applications
3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Biological studies: The compound can be used to study the biological activity of benzofuran derivatives and their interactions with various biological targets.
Industrial applications: It can be used in the synthesis of more complex organic molecules for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide
- 4-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide
- 3-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide
Uniqueness
3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide is unique due to the specific positioning of the bromine atom and the propan-2-yl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-12(20-18(21)15-3-2-4-16(19)11-15)9-13-5-6-17-14(10-13)7-8-22-17/h2-6,10-12H,7-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXQIJLMCVQDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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